molecular formula C17H16N2O3 B2980325 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922131-31-5

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2980325
CAS RN: 922131-31-5
M. Wt: 296.326
InChI Key: KXBJRXYUMFBJND-UHFFFAOYSA-N
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Description

“3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could potentially be explored for its efficacy against various viral pathogens, contributing to the development of new antiviral drugs.

Anti-HIV Properties

The indole scaffold is present in many synthetic drug molecules and has been found to bind with high affinity to multiple receptors, aiding in the development of new derivatives with anti-HIV properties . By studying the interactions of this compound with HIV-1 and HIV-2 strains, researchers can gain insights into the design of novel anti-HIV medications.

Antioxidant Effects

Benzamide compounds, which are structurally related to the compound , have demonstrated antioxidant activities . They have been shown to exhibit total antioxidant, free radical scavenging, and metal chelating activities . This compound could be valuable in research focused on oxidative stress-related diseases and aging.

Antibacterial Applications

The antibacterial activities of benzamide derivatives have been well-documented, with some compounds showing effectiveness against both gram-positive and gram-negative bacteria . Investigating the antibacterial potential of 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could lead to the discovery of new antibacterial drugs.

Pharmacological Research

Given the broad spectrum of biological activities associated with indole derivatives, including antimicrobial, antitubercular, antidiabetic, and antimalarial activities , this compound could be a valuable pharmacophore in pharmacological research. Its effects on various biological pathways can be studied to develop drugs for a range of diseases.

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known bioactivity of benzamide and tetrahydroquinoline derivatives . Additionally, optimizing the synthesis process could also be a potential area of research .

properties

IUPAC Name

3-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-14-4-2-3-12(10-14)17(21)18-13-6-7-15-11(9-13)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJRXYUMFBJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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